Multi-Pathway Potency Fingerprint of AA-14 Versus Inactive In-Class Control
AA-14 activates all three major GPR101-coupled signaling pathways with quantifiable potency, whereas the in-class negative control AA-1 produces no detectable signal in any pathway [1]. AA-14 shows EC50 values of 0.37 µM (Gs), 0.88 µM (Gq), and 2.14 µM (β-arrestin2), while AA-1 yields no detectable (ND) activation across all three pathways [1]. This confirms that AA-14's agonist activity is structure-dependent and not a class-wide property.
| Evidence Dimension | GPR101 agonist potency across Gs, Gq, and β-arrestin2 pathways |
|---|---|
| Target Compound Data | AA-14: EC50 (Gs) = 0.37 µM; EC50 (Gq) = 0.88 µM; EC50 (β-arrestin2) = 2.14 µM |
| Comparator Or Baseline | AA-1 (negative control): ND (not detectable) in Gs, Gq, and β-arrestin2 assays |
| Quantified Difference | AA-14 provides quantifiable EC50 values across all three pathways versus complete inactivity for AA-1 |
| Conditions | HEK293 cells expressing GPR101; cAMP (Gs), IP1 (Gq), and β-arrestin2 recruitment assays; n=3 independent experiments in triplicate |
Why This Matters
Demonstrates that AA-14 possesses genuine, multi-pathway agonist activity at GPR101, providing a validated active tool compound distinct from structurally related but inactive molecules like AA-1.
- [1] Yang Z, Wang JY, Yang F, et al. Structure of GPR101-Gs enables identification of ligands with rejuvenating potential. Nat Chem Biol. 2024;20:484-492. Extended Data Fig. 7c. doi:10.1038/s41589-023-01456-6 View Source
